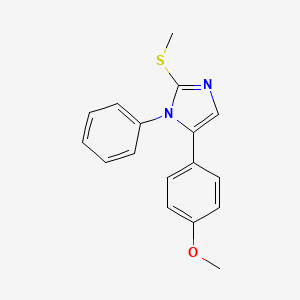
5-(4-methoxyphenyl)-2-(methylthio)-1-phenyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(4-methoxyphenyl)-2-(methylthio)-1-phenyl-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The imidazole ring is substituted with a phenyl ring, a 4-methoxyphenyl group, and a methylthio group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring, a phenyl ring, a 4-methoxyphenyl group, and a methylthio group. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methoxy and methylthio groups could potentially influence its solubility and reactivity .Applications De Recherche Scientifique
High-Performance Liquid Chromatography (HPLC) Applications
Research on a compound structurally similar to "5-(4-methoxyphenyl)-2-(methylthio)-1-phenyl-1H-imidazole" utilized High-Performance Liquid Chromatography for determining plasma and urine levels after administration. This methodology highlights the importance of precise measurement techniques in evaluating the pharmacokinetics of novel compounds. The study focused on a new anti-inflammatory substance, demonstrating the utility of HPLC in drug development and monitoring (Krause, 1981).
Cardiac Function Improvement
Several studies have evaluated the hemodynamic effects of compounds structurally similar to "this compound." These compounds have been observed to have positive inotropic effects, potentially valuable in treating cardiac insufficiency. This includes increasing ejection fraction and improving left ventricular function, underscoring the potential for such compounds in therapeutic applications related to heart disease (Ruffmann, Mehmel, & Kübler, 1981; Nebel, Sabin, & Surawitzki, 1981).
Advanced Glycation Endproducts (AGE) Scavenging
A study focused on metformin's interaction with methylglyoxal, a reactive compound involved in forming advanced glycation endproducts, which are significant in diabetes complications. This research highlights the broader interest in compounds that can interact with or modify the behavior of bioactive molecules, potentially reducing the harm of diseases such as diabetes (Kinsky et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)-2-methylsulfanyl-1-phenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-20-15-10-8-13(9-11-15)16-12-18-17(21-2)19(16)14-6-4-3-5-7-14/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVMTYGTJWBRDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-oxazinane-2-carboxylic acid](/img/structure/B2871097.png)
![5-({4-[(4-chlorobenzoyl)amino]phenoxy}methyl)-N-cyclohexylisoxazole-3-carboxamide](/img/structure/B2871099.png)
![1-{1-[3-(2-Methylphenoxy)propyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2871101.png)

![tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}-2-(2-methyl-1,3-thiazol-4-yl)ethyl)carbamate](/img/structure/B2871104.png)
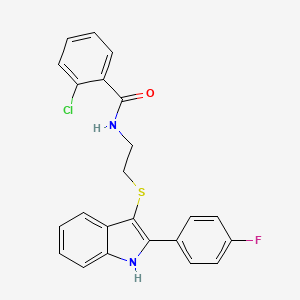
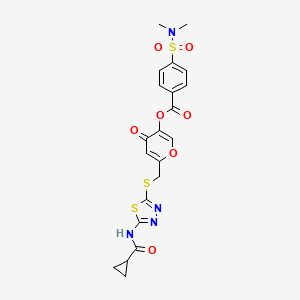
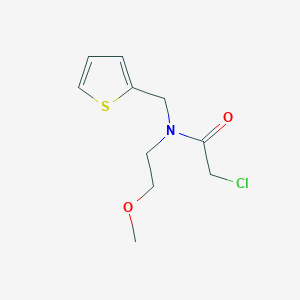
![N-(5-chloro-2-methylphenyl)-2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2871111.png)
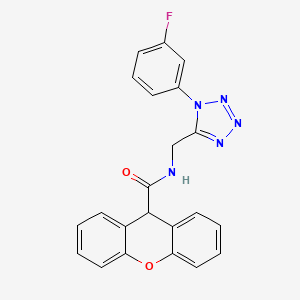
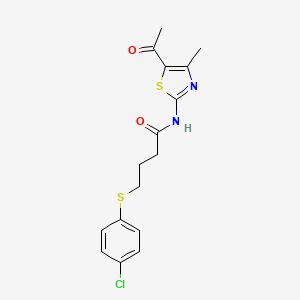
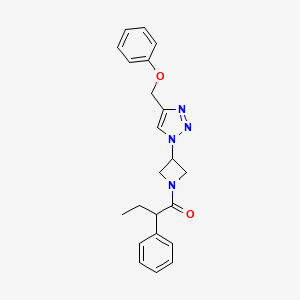
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-diphenylethanone](/img/structure/B2871116.png)

